WHI-P180 hydrochloride is synthesized via the condensation of 4-chloro-6,7-dimethoxyquinazoline with 3-aminophenol. The reaction is typically carried out in ethanol under reflux conditions, followed by treatment with a base like triethylamine. The crude product is then purified, often by recrystallization. []
WHI-P180 hydrochloride possesses a quinazoline core structure with a 3-hydroxyphenyl amino group at the 4-position and methoxy groups at the 6 and 7 positions. The nitrogen at the N3 position of the quinazoline ring is protonated, leading to the formation of the hydrochloride salt. Crystallographic studies have revealed the presence of two distinct molecules of WHI-P180 hydrochloride in the asymmetric unit, differing primarily in the dihedral angle between the anilino and quinazoline moieties. []
WHI-P180 hydrochloride functions as a protein kinase inhibitor, specifically targeting EGFR tyrosine kinase and JAK3. These kinases play crucial roles in cell signaling pathways involved in cell growth, proliferation, and survival. By inhibiting these kinases, WHI-P180 hydrochloride can disrupt these pathways, potentially leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth. [, , ]
WHI-P180 hydrochloride demonstrates potent cytotoxic activity against human glioblastoma cell lines (U373 and U87) in vitro. [] It induces apoptotic cell death in these cells at micromolar concentrations. []
Conjugating WHI-P180 to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity in vitro (>200-fold increase) and imparts selectivity. [] This EGF-P154 conjugate selectively targets glioblastoma cells expressing the EGF receptor (EGF-R), leading to receptor-mediated endocytosis and intracellular delivery of the cytotoxic payload. []
In vivo studies using a severe combined immunodeficient (SCID) mouse glioblastoma xenograft model demonstrate the therapeutic potential of EGF-P154. [] Treatment with the conjugate delays tumor progression and improves tumor-free survival compared to controls. []
Research suggests that WHI-P180 hydrochloride may contribute to cellular phototoxicity by inhibiting the human ABC transporter ABCG2. [] This transporter plays a role in cellular detoxification and drug resistance. Its inhibition could potentially enhance the efficacy of photodynamic therapy. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2